molecular formula C5H9O2P B14170610 2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide CAS No. 3858-24-0

2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide

Cat. No.: B14170610
CAS No.: 3858-24-0
M. Wt: 132.10 g/mol
InChI Key: IZGYVCZECHLMBK-UHFFFAOYSA-N
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Description

2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide is an organophosphorus compound with the molecular formula C5H9O2P. It is a cyclic phosphine oxide, characterized by a five-membered ring containing phosphorus, oxygen, and carbon atoms. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide can be synthesized through the esterification of phosphinic acids. One method involves the use of microwave irradiation to promote the reaction between phosphinic acids and alcohols. For example, the esterification of 1-hydroxy-3-methyl-3-phospholene 1-oxide with butylmethylimidazolium hexafluorophosphate as a catalyst yields cyclic phosphinates in high yields .

Industrial Production Methods

Industrial production of this compound typically involves the use of phosphinic chlorides and alcohols under microwave irradiation. This method is preferred due to its efficiency and the high purity of the final product. The reaction is carried out in a solvent-free manner, with triethylamine used as a base to neutralize the hydrochloric acid byproduct .

Chemical Reactions Analysis

Types of Reactions

2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Alcohols, microwave irradiation, butylmethylimidazolium hexafluorophosphate as a catalyst.

    Thioesterification: Thioalcohols, microwave irradiation.

    Amidation: Primary amines, microwave irradiation.

Major Products

    Esterification: Cyclic phosphinates.

    Thioesterification: Thioesters.

    Amidation: Amides.

Mechanism of Action

The mechanism of action of 2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide involves its ability to catalyze cyclization reactions. It facilitates the formation of heterocyclic motifs by promoting the cyclization of isocyanates and azides. This catalytic activity is crucial in the synthesis of biologically active entities used in pharmaceutical and agrochemical treatments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide is unique due to its high stability and reactivity under microwave irradiation, which allows for efficient synthesis and catalytic applications. Its ability to form cyclic phosphinates, thioesters, and amides under mild conditions makes it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

3858-24-0

Molecular Formula

C5H9O2P

Molecular Weight

132.10 g/mol

IUPAC Name

1-hydroxy-4-methyl-2,3-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C5H9O2P/c1-5-2-3-8(6,7)4-5/h4H,2-3H2,1H3,(H,6,7)

InChI Key

IZGYVCZECHLMBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CP(=O)(CC1)O

Origin of Product

United States

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